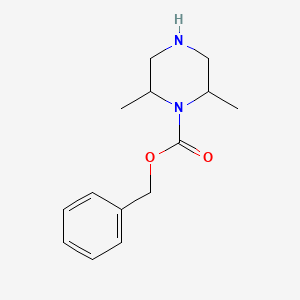

Benzyl 2,6-dimethylpiperazine-1-carboxylate

Descripción general

Descripción

Benzyl 2,6-dimethylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with benzyl and dimethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Benzyl 2,6-dimethylpiperazine-1-carboxylate, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification using techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2,6-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

BDP serves as a lead compound in the development of new medications, particularly those targeting neurological disorders. Its structural properties allow for further modifications to create diverse compounds with potential therapeutic applications. Preliminary studies indicate that BDP may possess antitubercular , antimalarial , and antifungal properties, though comprehensive biological evaluations are still ongoing.

Neurochemistry Research

The compound is valuable in studies related to neurotransmitter systems. Researchers are investigating its binding affinity to various receptors and enzymes, which is crucial for understanding its mechanism of action in treating neurological conditions . The potential for BDP to influence central nervous system (CNS) pathways positions it as a candidate for drugs aimed at disorders such as anxiety and depression.

Synthetic Applications

BDP is often utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it an essential building block in drug discovery processes . The synthesis typically involves multiple steps, which can vary based on laboratory protocols and desired purity levels.

Agrochemical Formulations

Beyond pharmaceuticals, BDP is also employed in the development of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved agricultural practices . The incorporation of BDP into agrochemical formulations can lead to more effective pest control strategies.

Polymer Chemistry

In polymer chemistry, BDP can be integrated into polymer matrices to enhance their properties, such as flexibility and resistance to environmental stressors. This application broadens the utility of BDP beyond traditional chemical uses into materials science .

Analytical Chemistry

BDP is utilized as a standard reference material in analytical methods. It aids in the calibration of instruments and validation of testing procedures, ensuring accurate measurements in various chemical analyses .

Comparative Analysis of Related Compounds

To better understand BDP's unique properties, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)piperazine | Contains a piperazine ring with a para-methylphenyl group | Known for its stimulant properties |

| N,N-Diethylpiperazine | A diethyl-substituted piperazine | Exhibits different pharmacological profiles |

| 1-(3-Chlorophenyl)piperazine | Contains a chloro-substituted phenyl group | Potentially exhibits unique CNS effects |

BDP's specific combination of benzyl and dimethyl substitutions on the piperazine ring may confer distinct biological activities not present in other similar compounds .

Mecanismo De Acción

The mechanism of action of Benzyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Benzyl 2,6-dimethylpiperazine-1-carboxylate include other piperazine derivatives such as:

1-Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.

2,5-Dimethylpiperazine: Used as an intermediate in organic synthesis.

N-Benzylpiperazine: Studied for its potential therapeutic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Benzyl 2,6-dimethylpiperazine-1-carboxylate (BDP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BDP, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

BDP is characterized by a piperazine ring substituted with two methyl groups at the 2 and 6 positions, a benzyl group at the nitrogen atom of position 1, and a carboxylate group linked to the other nitrogen atom. Its molecular formula is , with a molecular weight of approximately 248.33 g/mol. This unique structure contributes to its diverse biological activities and makes it a valuable compound in organic synthesis.

The mechanisms through which BDP exerts its biological effects are primarily based on its interaction with specific molecular targets:

- Receptor Binding : BDP has been shown to bind to certain neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which can affect various physiological processes.

- Antimicrobial and Antiviral Activity : Preliminary studies indicate that BDP exhibits antimicrobial and antiviral properties, making it a candidate for further research in these areas.

Antimicrobial Activity

While BDP itself may not exhibit strong antimicrobial properties, its derivatives have shown promising results. Research has demonstrated that compounds derived from BDP have potential antimicrobial effects against various pathogens. For instance, Patel et al. (2011) reported on the synthesis of new pyridine derivatives from BDP that displayed significant in vitro antimicrobial activity.

Antitumor Activity

BDP has also been explored for its antitumor potential. In vitro studies have indicated that compounds related to BDP can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For example, certain analogs were found to significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving the modulation of cell cycle phases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of BDP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Dimethylpiperazine | Lacks benzyl and carboxylate groups | Limited pharmacological effects |

| Benzylpiperazine | Contains a benzyl group but lacks dimethyl substitutions | Known for stimulant properties |

| BDP | Contains both benzyl and dimethyl substitutions | Exhibits antimicrobial and antitumor activities |

BDP's unique combination of structural features allows it to engage in more complex interactions than its analogs, potentially leading to enhanced biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with BDP:

- Antitumor Studies : Research has indicated that derivatives of BDP can induce apoptosis in cancer cells. For instance, one study reported that specific analogs led to significant increases in the G2/M phase population of cancer cells while decreasing S-phase fractions .

- Antiviral Research : Investigations into the antiviral properties of BDP derivatives have shown promise against viral infections, although more extensive studies are needed to establish efficacy and mechanisms.

- Pharmacological Applications : BDP is being studied as a lead compound for developing medications targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Propiedades

IUPAC Name |

benzyl 2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWBTFDJVRKRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623504 | |

| Record name | Benzyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-89-7 | |

| Record name | Benzyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.